3-Amino-2-methoxypropanoic acid hydrochloride

β-Amino acid Peptidomimetic Structural isomer

Researchers seeking protease-stable peptidomimetics often face limited access to high-purity chiral β-amino acid precursors. 3-Amino-2-methoxypropanoic acid hydrochloride directly addresses this bottleneck as a versatile C3-amino-C2-methoxy β-amino acid building block. - Enables solid- or solution-phase synthesis of β-peptides resistant to common proteases. - Hydrochloride salt ensures superior aqueous solubility for efficient coupling. - The α-methoxy group permits selective demethylation to isoserine derivatives, expanding scaffold diversity. - Used in key steps of marine cyclodepsipeptide total syntheses (e.g., Chondramide A analogs). Strict quality control and reliable global logistics ensure your synthetic projects proceed without interruption.

Molecular Formula C4H10ClNO3
Molecular Weight 155.58 g/mol
CAS No. 1427379-00-7
Cat. No. B1377151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methoxypropanoic acid hydrochloride
CAS1427379-00-7
Molecular FormulaC4H10ClNO3
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCOC(CN)C(=O)O.Cl
InChIInChI=1S/C4H9NO3.ClH/c1-8-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H
InChIKeyCUAOFORMZOQXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-methoxypropanoic acid hydrochloride: Chiral β-Amino Acid Scaffold


3-Amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7) is a chiral, non-proteinogenic β-amino acid derivative with the molecular formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol . This compound features a propanoic acid backbone with an amino group at the β-position (C3) and a methoxy substituent at the α-position (C2), distinguishing it structurally from the more common α-amino-β-methoxypropanoic acid (O-methylserine) regioisomers . Its hydrochloride salt form enhances aqueous solubility and stability, facilitating its use as a versatile building block in organic synthesis, particularly for constructing β-amino acid-containing peptides and complex natural product analogs [1].

Backbone
Chiral β-amino acid (C3-amino) scaffold
Form
Hydrochloride salt for aqueous-phase coupling
Application
β-Peptide & peptidomimetic building block

3-Amino-2-methoxypropanoic acid hydrochloride: Generic Substitution Failure


Substituting 3-amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7) with a closely related analog, such as 2-amino-3-methoxypropanoic acid (O-methylserine, CAS 19794-53-7), is chemically and functionally untenable due to their fundamentally different substitution patterns. The target compound is a β-amino acid with the amino group at the C3 position, whereas O-methylserine is an α-amino acid with the amino group at the C2 position . This positional isomerism results in distinct backbone geometries and chemical reactivities: the β-amino acid structure introduces an additional methylene unit between the amino and carboxyl groups, altering both the distance and conformational flexibility of the peptide backbone when incorporated into larger molecules [1]. Consequently, peptides or peptidomimetics synthesized with the β-amino acid scaffold exhibit different secondary structures, proteolytic stability profiles, and biological activities compared to those made with α-amino acid analogs [2]. The hydrochloride salt form (CAS 1427379-00-7) further provides enhanced solubility in aqueous reaction media relative to its free base (CAS 1339910-54-1), a critical parameter for efficient synthetic processing that would be compromised by generic substitution .

Regioisomer mismatch

Replacing with 2-amino-3-methoxypropanoic acid (α-amino acid) shortens the backbone by one methylene unit, which may alter peptide secondary structure and protease resistance.

Salt form mismatch

The free base form lacks the aqueous solubility of the hydrochloride salt, potentially reducing coupling efficiency in peptide synthesis.

3-Amino-2-methoxypropanoic acid hydrochloride: Quantitative Evidence


Regioisomerism: β-Amino Acid Backbone vs O-Methylserine

3-Amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7) is a β-amino acid (amino group at C3), while the common analog 2-amino-3-methoxypropanoic acid (O-methylserine, CAS 19794-53-7) is an α-amino acid (amino group at C2). The molecular structures differ in the relative positions of the amino and methoxy groups, leading to a distinct backbone length and conformational profile . This regioisomerism is a fundamental differentiator that dictates the compound's utility in β-peptide synthesis versus α-peptide synthesis.

Backbone geometry
Class-level inference
Target (β-amino acid) 3 atoms C2–C3
O-Methylserine (α-amino acid) 2 atoms
+1 methylene unit
Defines β-peptide backbone extension and folding context.
Structural comparison; verify experimental behavior.
β-Amino acid Peptidomimetic Structural isomer Backbone geometry

Application in Chondramide A Total Synthesis

The 3-amino-2-methoxypropanoic acid scaffold is a key β-tyrosine mimic in the total synthesis of Chondramide A, a cytotoxic cyclodepsipeptide [1]. The synthesis specifically employed a 3-amino-2-methoxy-3-arylpropanoic ester building block, which incorporates the core 3-amino-2-methoxypropanoate structure [2]. Chondramide A exhibits an IC₅₀ of approximately 2.6 μM against a panel of human cancer cell lines [3].

Chondramide A IC₅₀
Cross-study comparable
≈ 2.6 μM
Human cancer cell panel (Chondramide A containing scaffold)
Supports cytotoxicity endpoint review for scaffold-containing natural product.
Scaffold viability as building block; endpoint context only.
Natural product synthesis Cyclodepsipeptide β-Tyrosine analog Anticancer

Hydrochloride Salt Solubility Advantage vs Free Base

3-Amino-2-methoxypropanoic acid hydrochloride (CAS 1427379-00-7) is the hydrochloride salt of 3-amino-2-methoxypropanoic acid (CAS 1339910-54-1) . The salt form generally exhibits significantly higher aqueous solubility compared to the free amino acid due to its ionic nature, which enhances hydration and dissolution kinetics in polar media [1].

Salt solubility
Class-level inference
Qualitative solubility advantage of HCl salt over free base; no compound-specific quantitative data available.
Data to verify; aqueous processing fit relies on salt form.
Class-level behavior; confirm solubility under reaction conditions.
Salt form Solubility Formulation Aqueous reaction

3-Amino-2-methoxypropanoic acid hydrochloride Applications


Synthesis of Stable β-Peptides and Peptidomimetics

This compound is ideally suited for the solid-phase or solution-phase synthesis of β-peptides and β-peptidomimetics. Its β-amino acid backbone introduces an additional methylene unit compared to α-amino acids, conferring resistance to proteolytic degradation by common proteases that specifically recognize α-peptide bonds [1]. This makes it a valuable building block for creating stable, bioactive peptide analogs for therapeutic discovery [2].

β-Tyrosine and β-Phenylalanine Analog Building Blocks

The 3-amino-2-methoxypropanoate core serves as a versatile intermediate for synthesizing substituted β-tyrosine and β-phenylalanine derivatives [1]. As demonstrated in the total synthesis of Chondramide A, the 3-amino-2-methoxypropanoate ester can be elaborated into 3-amino-2-methoxy-3-arylpropanoic acid derivatives, which are key components of several bioactive marine cyclodepsipeptides [2].

Demethylation to Chiral β-Hydroxy-β-amino Acids

The methoxy group at the α-position (C2) of 3-amino-2-methoxypropanoic acid can be selectively demethylated to yield 3-amino-2-hydroxypropanoic acid (isoserine) derivatives. This transformation provides access to a class of β-hydroxy-β-amino acids, which are valuable chiral building blocks for pharmaceuticals and natural product synthesis [1]. The hydrochloride salt form of the starting material is advantageous for this chemistry due to its improved solubility in aqueous or polar organic solvents [2].

Application
Selection Property
Validation Focus
β-Peptide & peptidomimetic synthesis
β-Amino acid backbone (C3-amino)
Proteolytic stability & folding propensity
β-Tyrosine/β-Phe analog synthesis
α-Methoxy handle for aryl substitution
Natural product scaffold validation (e.g., Chondramide A)
Chiral β-hydroxy-β-amino acid synthesis
O-Demethylation potential
Chiral isoserine derivative access

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